3-Methyl-2-(pyrimidin-5-yl)butanoic acid
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Overview
Description
3-Methyl-2-(pyrimidin-5-yl)butanoic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrimidin-5-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the condensation of a pyrimidine derivative with a suitable alkylating agent. For example, the reaction of pyrimidine-5-carboxylic acid with 3-methyl-2-bromobutanoic acid under basic conditions can yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pyrimidin-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce 3-Methyl-2-(pyrimidin-5-yl)butanol.
Scientific Research Applications
3-Methyl-2-(pyrimidin-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyrimidin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyrimidin-5-yl)propanoic acid
- 3-Methyl-2-(pyridin-5-yl)butanoic acid
- 3-Methyl-2-(pyrimidin-4-yl)butanoic acid
Uniqueness
3-Methyl-2-(pyrimidin-5-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methyl-2-pyrimidin-5-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8(9(12)13)7-3-10-5-11-4-7/h3-6,8H,1-2H3,(H,12,13) |
InChI Key |
UNBAUYNSDFBOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN=CN=C1)C(=O)O |
Origin of Product |
United States |
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